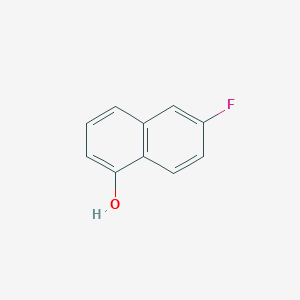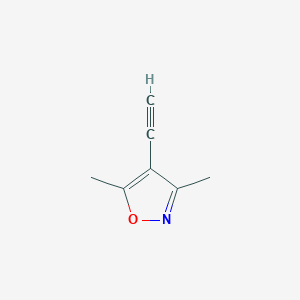
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane
描述
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane is an organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a bromophenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
准备方法
The synthesis of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.
化学反应分析
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong bases for nucleophilic substitutions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed in vivo, revealing the active amino group that can participate in further biochemical interactions.
相似化合物的比较
1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane can be compared with similar compounds such as:
1-Boc-amino-1-(4-chlorophenyl)-3-oxocyclobutane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-Boc-amino-1-(4-fluorophenyl)-3-oxocyclobutane: Contains a fluorine atom, potentially altering its electronic properties and interactions with biological targets.
1-Boc-amino-1-(4-methylphenyl)-3-oxocyclobutane: Features a methyl group, which can influence its steric and electronic characteristics.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens or substituents may not facilitate.
属性
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAGUKUTJZFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





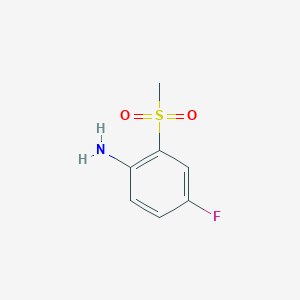
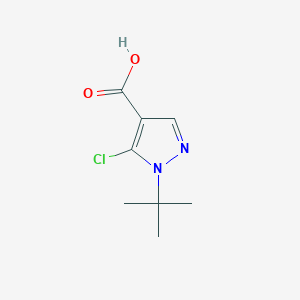
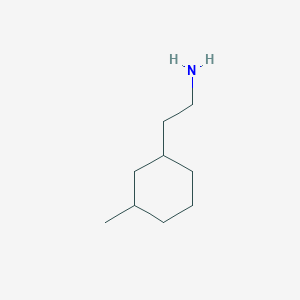
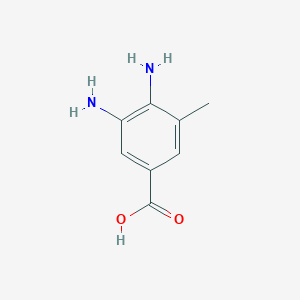
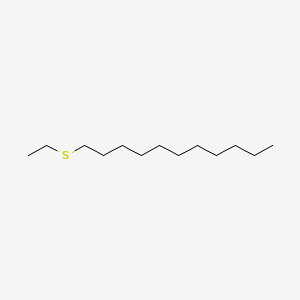
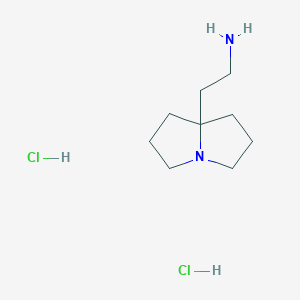
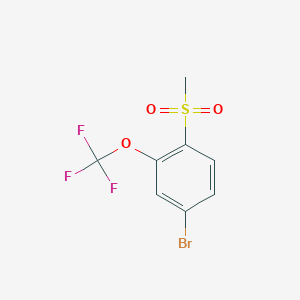
![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
